molecular formula C25H36N2O2 B11563040 1-[4-(Decyloxy)phenyl]-3-(2,5-dimethylphenyl)urea

1-[4-(Decyloxy)phenyl]-3-(2,5-dimethylphenyl)urea

Cat. No.: B11563040
M. Wt: 396.6 g/mol
InChI Key: RAZHCVNVPIVGIT-UHFFFAOYSA-N
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Description

1-[4-(Decyloxy)phenyl]-3-(2,5-dimethylphenyl)urea is an organic compound that belongs to the class of ureas It features a phenyl group substituted with a decyloxy group at the para position and another phenyl group substituted with two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Decyloxy)phenyl]-3-(2,5-dimethylphenyl)urea typically involves the reaction of 4-(decyloxy)aniline with 2,5-dimethylphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Decyloxy)phenyl]-3-(2,5-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-[4-(Decyloxy)phenyl]-3-(2,5-dimethylphenyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[4-(Decyloxy)phenyl]-3-(2,5-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The decyloxy and dimethylphenyl groups contribute to the compound’s binding affinity and specificity, allowing it to interact with particular molecular pathways.

Comparison with Similar Compounds

    1-[4-(Methoxy)phenyl]-3-(2,5-dimethylphenyl)urea: Similar structure but with a methoxy group instead of a decyloxy group.

    1-[4-(Ethoxy)phenyl]-3-(2,5-dimethylphenyl)urea: Similar structure but with an ethoxy group instead of a decyloxy group.

    1-[4-(Butoxy)phenyl]-3-(2,5-dimethylphenyl)urea: Similar structure but with a butoxy group instead of a decyloxy group.

Uniqueness: 1-[4-(Decyloxy)phenyl]-3-(2,5-dimethylphenyl)urea is unique due to the presence of the long decyloxy chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for self-assembly in solution. These properties can influence the compound’s behavior in biological systems and its applications in material science.

Properties

Molecular Formula

C25H36N2O2

Molecular Weight

396.6 g/mol

IUPAC Name

1-(4-decoxyphenyl)-3-(2,5-dimethylphenyl)urea

InChI

InChI=1S/C25H36N2O2/c1-4-5-6-7-8-9-10-11-18-29-23-16-14-22(15-17-23)26-25(28)27-24-19-20(2)12-13-21(24)3/h12-17,19H,4-11,18H2,1-3H3,(H2,26,27,28)

InChI Key

RAZHCVNVPIVGIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

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